Fluorescein-12-dATP: A Comprehensive Technical Guide
Fluorescein-12-dATP: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-12-dATP is a fluorescently labeled analog of deoxyadenosine triphosphate (dATP), a fundamental building block of DNA. This molecule integrates a fluorescein dye via a 12-atom linker to the dATP base. This design allows for the enzymatic incorporation of the fluorescent label into DNA during various molecular biology procedures. The incorporated fluorescein enables the detection and quantification of DNA synthesis and the labeling of DNA probes for visualization in a multitude of applications. This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols.
Core Properties and Specifications
Fluorescein-12-dATP is a robust tool for non-radioactive DNA labeling. Its chemical and spectral properties are summarized below.
Chemical and Physical Data
| Property | Value | Reference |
| Formal Name | 4(or 5)-((6-((3-(4-amino-7-((2R,4S,5R)-4-hydroxy-5-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)amino)-6-oxohexyl)carbamoyl)-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | [1] |
| Synonyms | Fluorescein-12-2'-deoxyadenosine-5'-triphosphate | [1] |
| Molecular Formula | C41H41N6O19P3 | [1][2] |
| Formula Weight | 1014.7 g/mol | [1] |
| Purity | ≥95% (HPLC) | |
| Formulation | A 1 mM solution in Tris buffer, pH 7.5 | |
| Appearance | Yellow-orange solution in water | |
| Solubility | Soluble in water | |
| Storage | Store at -20°C | |
| Shelf Life | 12 months from date of delivery |
Spectral Properties
The fluorescence of Fluorescein-12-dATP is central to its utility. Key spectral characteristics are outlined below.
| Spectral Property | Value | Conditions | Reference |
| Excitation Maximum (λexc) | 492 nm - 498 nm | Tris-HCl, pH 7.5 | |
| Emission Maximum (λem) | 517 nm | Tris-HCl, pH 7.5 | |
| Extinction Coefficient (ε) | 83.0 L mmol⁻¹ cm⁻¹ | Tris-HCl, pH 7.5 |
Applications in Research and Development
Fluorescein-12-dATP is a versatile reagent employed in a variety of molecular biology techniques that require the synthesis of fluorescently labeled DNA. It can be incorporated by a range of DNA polymerases, making it suitable for numerous applications.
Key applications include:
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Polymerase Chain Reaction (PCR): For the generation of fluorescently labeled DNA fragments for detection and analysis.
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Nick Translation: To produce fluorescently labeled DNA probes for use in techniques like fluorescence in situ hybridization (FISH).
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3'-End Labeling: For attaching a fluorescent tag to the terminus of DNA fragments.
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Random Primed Labeling: Another method for creating fluorescent DNA probes.
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TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assays: Although more commonly performed with labeled dUTP, the principle of detecting DNA fragmentation in apoptotic cells can be adapted for dATP analogs.
Experimental Protocols and Methodologies
Detailed protocols are essential for the successful application of Fluorescein-12-dATP. Below are methodologies for some of its key uses.
DNA Labeling using PCR
This protocol outlines the generation of a fluorescently labeled DNA probe using PCR.
Materials:
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DNA template
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Forward and reverse primers
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Taq DNA Polymerase
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10x PCR buffer
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dNTP mix (dCTP, dGTP, dTTP)
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dATP
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Fluorescein-12-dATP (1 mM solution)
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Nuclease-free water
Protocol:
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Set up the PCR reaction on ice. For a 50 µL reaction, combine the following:
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10x PCR Buffer: 5 µL
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dNTP mix (10 mM each of dCTP, dGTP, dTTP): 1 µL
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dATP (10 mM): 0.5 µL
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Fluorescein-12-dATP (1 mM): 1.5 µL
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Forward Primer (10 µM): 2 µL
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Reverse Primer (10 µM): 2 µL
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DNA Template (10-100 ng): 1 µL
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Taq DNA Polymerase (5 U/µL): 0.5 µL
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Nuclease-free water: to 50 µL
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Mix the components gently and centrifuge briefly.
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Perform PCR using standard cycling conditions, optimized for the specific primers and template. An example cycle is:
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Initial Denaturation: 95°C for 3 minutes
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30-35 cycles of:
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Denaturation: 95°C for 30 seconds
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Annealing: 55-65°C for 30 seconds
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Extension: 72°C for 1 minute/kb
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Final Extension: 72°C for 5-10 minutes
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Analyze the labeled PCR product by gel electrophoresis. The fluorescent product can be visualized under UV light.
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Purify the labeled probe using a PCR purification kit.
Caption: Workflow for PCR-based DNA probe labeling.
DNA Labeling by Nick Translation
This method introduces nicks into a DNA strand, followed by repair synthesis using DNA Polymerase I, which incorporates Fluorescein-12-dATP.
Materials:
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DNA to be labeled (1 µg)
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10x Nick Translation Buffer
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DNase I
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DNA Polymerase I
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dNTP mix (dCTP, dGTP, dTTP)
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Fluorescein-12-dATP (1 mM solution)
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Nuclease-free water
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0.5 M EDTA (to stop the reaction)
Protocol:
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In a microcentrifuge tube, combine the following on ice:
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DNA: 1 µg
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10x Nick Translation Buffer: 5 µL
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dNTP mix (0.5 mM each of dCTP, dGTP, dTTP): 5 µL
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Fluorescein-12-dATP (1 mM): 2.5 µL
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DNase I (diluted): amount to be optimized
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DNA Polymerase I (10 U/µL): 2 µL
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Nuclease-free water: to a final volume of 50 µL
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Mix gently and centrifuge briefly.
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Incubate the reaction at 15°C for 1 to 2 hours.
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Stop the reaction by adding 5 µL of 0.5 M EDTA.
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Purify the labeled DNA probe using a spin column to remove unincorporated nucleotides.
